molecular formula C20H28N2O4S B12178503 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide

Cat. No.: B12178503
M. Wt: 392.5 g/mol
InChI Key: GILLBNZFJGCOAE-UHFFFAOYSA-N
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Description

N-{3-[(4-Methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide is a sulfonamide-containing heterocyclic compound featuring a pyrrole core substituted with methyl and propyl groups, a 4-methoxyphenylsulfonyl moiety, and a branched 2-methylpropanamide side chain. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the methoxyphenyl and branched alkyl groups) and hydrogen-bonding capacity (via the sulfonyl and amide functionalities).

Properties

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C20H28N2O4S/c1-7-12-22-15(5)14(4)18(19(22)21-20(23)13(2)3)27(24,25)17-10-8-16(26-6)9-11-17/h8-11,13H,7,12H2,1-6H3,(H,21,23)

InChI Key

GILLBNZFJGCOAE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C(C)C)S(=O)(=O)C2=CC=C(C=C2)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrole ring in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Methylpropanamide Group: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl and pyrrole rings may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related sulfonamide/sulfone derivatives, emphasizing substituent effects on solubility, stability, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Melting Point (°C) Notable Functional Groups Key Differences vs. Target Compound Reference
2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide (11) Naphthalene ring, methylsulfonylphenyl, propanamide 228–230 Secondary amide, sulfone, methoxy Naphthalene increases lipophilicity
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine ring, bromo, morpholino, sulfanyl (S) linkage N/A Sulfonamide, sulfanyl, morpholino Sulfanyl reduces stability vs. sulfonyl
(S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl]acetamide Thienopyrrole fused ring, ethoxy-methoxyphenyl, methylsulfonylethyl N/A Sulfone, fused thienopyrrole, ethoxy Fused ring alters electronic properties
(4-amino-3-iodophenyl)-N-methylmethanesulfonamide Iodo-substituted phenyl, methylmethanesulfonamide N/A Sulfonamide, iodo, methyl Simpler structure; iodo adds steric bulk

Key Observations

Lipophilicity and Aromatic Systems The target compound’s 4-methoxyphenylsulfonyl group balances lipophilicity better than the naphthalene in compound 11 , which may hinder aqueous solubility.

Hydrogen Bonding and Stability

  • The sulfonyl group in the target compound enhances hydrogen-bonding capacity compared to the sulfanyl (S) linkage in ’s pyrimidine derivative, which is more prone to oxidation .
  • The branched 2-methylpropanamide in the target compound may improve conformational stability relative to simpler sulfonamides (e.g., ) .

Synthetic and Crystallographic Insights

  • Compound 11 () was synthesized in 46% yield with a defined melting point (228–230°C), suggesting robust crystallinity . The target compound’s synthesis likely requires similar optimization for yield and purity.
  • Crystallographic tools like SHELX () are critical for resolving hydrogen-bonding patterns (e.g., graph-set analysis in ), which dictate packing efficiency and solubility .

Functional Group Impact The morpholino group in ’s compound enhances solubility but introduces steric hindrance, whereas the target’s propyl-pyrrole substitution offers a balance of hydrophobicity and flexibility .

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}-2-methylpropanamide (CAS Number: 1010886-39-1) is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C24H28N2O4SC_{24}H_{28}N_{2}O_{4}S and a molecular weight of 440.6 g/mol. Its structure features a pyrrole ring, a sulfonyl group, and a methoxyphenyl moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC24H28N2O4S
Molecular Weight440.6 g/mol
CAS Number1010886-39-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may act as an inhibitor or modulator , influencing cellular processes such as apoptosis and inflammation.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have demonstrated that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, a study showed that similar pyrrole derivatives inhibited the kinesin spindle protein (KSP), which is crucial for mitosis, thereby preventing cancer cell proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It potentially reduces inflammation by modulating cytokine release and inhibiting inflammatory pathways. This activity could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Antioxidant Activity

Preliminary antioxidant studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This effect can contribute to its protective role against various diseases linked to oxidative damage.

Case Studies and Research Findings

  • Cell Cycle Arrest in Cancer Cells : A study demonstrated that the compound effectively halted the cell cycle at the G2/M phase in breast cancer cell lines, leading to increased apoptosis rates compared to untreated controls .
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in significant reductions in swelling and pain indicators, suggesting its potential use as an anti-inflammatory agent .
  • Antioxidant Efficacy : Comparative studies showed that this compound had superior antioxidant activity compared to standard antioxidants like vitamin C, indicating its potential as a therapeutic agent against oxidative stress-related conditions.

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